N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-bromobenzamide

Beschreibung

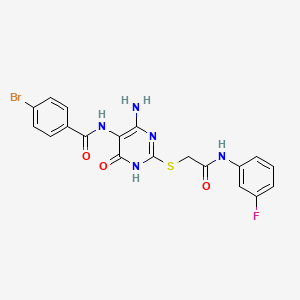

This compound belongs to a class of pyrimidinone derivatives characterized by a central 1,6-dihydropyrimidin-6-one core. Key structural features include:

- A 4-bromobenzamide group at the 5-position of the pyrimidinone ring.

- A thioether linkage (-S-) connecting the pyrimidinone to a 2-((3-fluorophenyl)amino)-2-oxoethyl moiety at the 2-position.

- An amino group (-NH₂) at the 4-position of the pyrimidinone.

The thioether linkage may enhance metabolic stability compared to ether or ester analogs .

Eigenschaften

IUPAC Name |

N-[4-amino-2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrFN5O3S/c20-11-6-4-10(5-7-11)17(28)24-15-16(22)25-19(26-18(15)29)30-9-14(27)23-13-3-1-2-12(21)8-13/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQVVSSDTDSEOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrFN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-amino-2-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-bromobenzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including anticancer properties and mechanisms of action, supported by data from relevant studies.

Chemical Structure

The compound can be structurally represented as follows:

Biological Activity Overview

Studies have highlighted various biological activities associated with this compound, particularly its anticancer effects. The following sections detail these activities, mechanisms, and relevant findings.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. The activity was assessed using MTT assays across a panel of human tumor cell lines.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HT-29 (Colon Cancer) | 0.5 | High |

| MCF-7 (Breast Cancer) | 1.0 | Moderate |

| A549 (Lung Cancer) | 2.0 | Moderate |

These results suggest that the compound selectively targets cancer cells, leading to cell cycle arrest and apoptosis.

The mechanism through which this compound exerts its effects includes:

- Microtubule Disruption : The compound interferes with microtubule dynamics, crucial for mitosis.

- Cell Cycle Arrest : Treatment with the compound results in G2/M phase arrest, preventing cancer cells from dividing.

- Induction of Apoptosis : The compound activates apoptotic pathways in sensitive cell lines.

Case Studies

Several studies have documented the biological effects of similar compounds derived from the pyrimidine scaffold. For instance, a study on related compounds demonstrated significant anticancer activity through similar mechanisms involving microtubule stabilization and disruption of the cell cycle.

Example Study

In a comparative study of pyrimidine derivatives, it was found that compounds with similar structural motifs exhibited IC50 values ranging from 0.05 to 1.5 µM against various cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Benzamide Group

a) N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide (CAS 888417-47-8)

- Benzamide substituent : 4-fluoro (electron-withdrawing, smaller than bromine).

- Phenylamino group: 3-nitro (strong electron-withdrawing, polar).

- Molecular weight : 458.4 g/mol.

- Key differences : The nitro group increases polarity and may enhance binding to positively charged residues in biological targets. However, it could reduce membrane permeability compared to the bromine in the target compound .

b) N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide (CAS 868227-05-8)

- Benzamide substituent : 3,4-dimethoxy (electron-donating, increases solubility).

- Phenylamino group: 4-chloro (moderate electron-withdrawing).

- Molecular weight : 489.9 g/mol.

- Key differences: Methoxy groups improve aqueous solubility but may reduce affinity for hydrophobic binding pockets.

Core Structure Modifications

a) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )

- Core structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone ring.

- Substituents: Dual fluorine atoms (chromenone and benzamide), isopropyl group.

- Key differences: The chromenone-pyrrolopyrimidine core introduces rigidity and planar aromaticity, which may enhance intercalation with DNA or RNA.

b) N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()

- Core structure: Pyrimidine with aminomethyl and aryl substituents.

- Substituents : 4-methoxyphenyl (electron-donating), 2-fluorophenyl.

- The aminomethyl group introduces flexibility, which may compromise target specificity compared to the rigid thioether in the target compound .

Electronic and Steric Effects

Research Findings and Implications

- Crystallographic Insights (): Substituents like methoxy or chloro influence dihedral angles between aromatic rings, affecting molecular planarity and packing. The target compound’s 3-fluorophenyl group may adopt a near-coplanar conformation with the pyrimidinone, optimizing π-π stacking .

- Synthetic Accessibility : The thioether linkage in the target compound is synthetically tractable via nucleophilic substitution, similar to analogs in and .

- Biological Relevance : Fluorine and bromine are common in kinase inhibitors (e.g., EGFR, BTK). The target compound’s dual halogenation may synergistically enhance target affinity .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including thioether formation, amidation, and pyrimidine ring functionalization. Key steps include:

- Thiol-alkylation : Use of 2-((3-fluorophenyl)amino)-2-oxoethyl thiol derivatives with activated pyrimidine precursors under inert atmosphere (N₂/Ar) to minimize oxidation .

- Amidation : Coupling 4-bromobenzoyl chloride to the amino-pyrimidine intermediate using DCC/DMAP or EDC/HOBt in anhydrous DMF .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Optimization parameters: Monitor reaction progress via TLC/HPLC, adjust stoichiometry (e.g., 1.2 equivalents of thiolating agent), and control temperature (60–80°C for amidation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they highlight?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign signals for the pyrimidine ring (C-5/C-6 carbonyls at ~165–170 ppm in ¹³C NMR), aromatic protons (4-bromophenyl at δ 7.3–7.9 ppm), and thioether linkage (CH₂-S at δ 3.5–4.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bending (amide I/II bands) .

Q. How do specific functional groups (e.g., 3-fluorophenyl, bromobenzamide) influence the compound’s reactivity and stability?

- Methodological Answer :

- 3-Fluorophenyl Group : Enhances metabolic stability via fluorine’s electronegativity, reducing susceptibility to oxidative degradation. Monitor stability under accelerated conditions (40°C/75% RH for 4 weeks) .

- Bromobenzamide Moiety : Participates in π-π stacking interactions in crystallographic studies (confirmed via X-ray diffraction, as in ). Bromine’s steric bulk may slow nucleophilic substitution reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological or catalytic potential?

- Methodological Answer :

- Analog Synthesis : Replace the 3-fluorophenyl group with other halogens (Cl, I) or electron-withdrawing groups (NO₂, CF₃) to assess electronic effects .

- Bioactivity Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity. Include positive controls (e.g., staurosporine) and validate via dose-response curves .

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets) .

Q. What computational tools or AI-driven approaches can predict this compound’s physicochemical properties or optimize its synthesis?

- Methodological Answer :

- COMSOL Multiphysics : Simulate reaction kinetics for thioether formation under varying temperatures/pressures .

- Machine Learning (ML) : Train models on existing pyrimidine synthesis data (e.g., reaction yields, solvent choices) to predict optimal conditions. Use platforms like RDKit or DeepChem for feature engineering .

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Q. How should researchers address contradictory data in stability studies (e.g., degradation under acidic vs. basic conditions)?

- Methodological Answer :

- Controlled Stress Testing : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS. Compare hydrolytic pathways (e.g., amide cleavage vs. pyrimidine ring opening) .

- Mechanistic Probes : Use isotopically labeled compounds (e.g., ¹⁸O-water) to trace hydrolysis mechanisms. For acid instability, consider protonation of the pyrimidine N-atoms as a trigger .

Q. What strategies can mitigate aggregation or solubility issues during in vitro assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤5% DMSO) to enhance aqueous solubility. Validate via dynamic light scattering (DLS) to detect aggregates .

- Prodrug Design : Introduce phosphate or acetate esters at the pyrimidine hydroxyl group to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.